
Dicyclopropylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopropylmercury (DCPM) is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields. It is a mercury-based compound with two cyclopropyl groups attached to the mercury atom. DCPM has been shown to exhibit interesting biological and chemical properties, making it a subject of interest for researchers in various fields.
Mécanisme D'action
The mechanism of action of Dicyclopropylmercury is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through the mercury atom. The cyclopropyl groups attached to the mercury atom may also play a role in the compound's interactions with biological molecules.
Effets Biochimiques Et Physiologiques
Dicyclopropylmercury has been shown to exhibit antibacterial and antifungal properties. It has also been shown to inhibit the growth of certain cancer cells. The compound has been studied for its potential use in treating various diseases, including bacterial and fungal infections and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Dicyclopropylmercury has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and handle, and it exhibits unique properties that make it a promising reagent for various reactions. However, Dicyclopropylmercury is also toxic and must be handled with care. It can also be difficult to work with due to its sensitivity to air and moisture.
Orientations Futures
There are several future directions for research on Dicyclopropylmercury. One area of interest is the compound's potential use in medicine. Further studies are needed to determine the compound's mechanism of action and its potential use in treating various diseases. Another area of interest is the compound's potential use in catalysis and organic synthesis. Further studies are needed to explore the compound's unique properties and its potential applications in these fields. Additionally, studies on the toxicity of Dicyclopropylmercury and its potential environmental impact are also needed.
Méthodes De Synthèse
Dicyclopropylmercury can be synthesized by reacting cyclopropylmagnesium bromide with mercury chloride. The reaction results in the formation of Dicyclopropylmercury as a white crystalline solid. The synthesis method is relatively simple and has been well-established in the literature.
Applications De Recherche Scientifique
Dicyclopropylmercury has been studied for its potential applications in various fields, including catalysis, organic synthesis, and medicine. In catalysis, Dicyclopropylmercury has been shown to exhibit unique properties that make it a promising catalyst for various reactions. In organic synthesis, Dicyclopropylmercury has been used as a reagent in the synthesis of various organic compounds. In medicine, Dicyclopropylmercury has been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
Numéro CAS |
13955-96-9 |
|---|---|
Nom du produit |
Dicyclopropylmercury |
Formule moléculaire |
C6H10Hg |
Poids moléculaire |
282.74 g/mol |
Nom IUPAC |
dicyclopropylmercury |
InChI |
InChI=1S/2C3H5.Hg/c2*1-2-3-1;/h2*1H,2-3H2; |
Clé InChI |
QLQAHCXNBPWODX-UHFFFAOYSA-N |
SMILES |
C1CC1[Hg]C2CC2 |
SMILES canonique |
C1CC1[Hg]C2CC2 |
Synonymes |
Dicyclopropylmercury(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



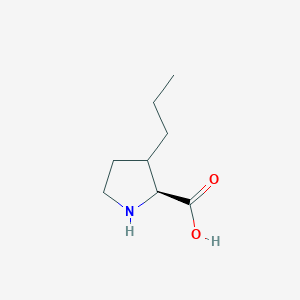

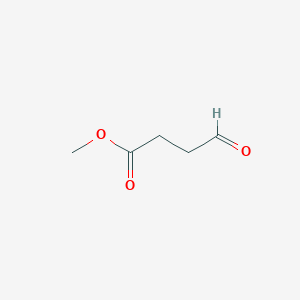
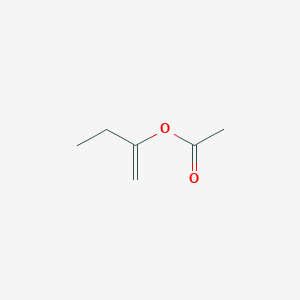
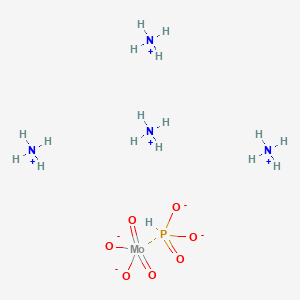
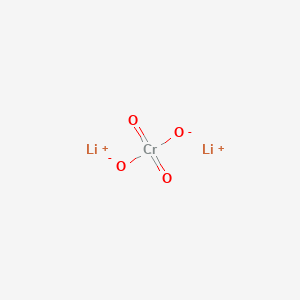
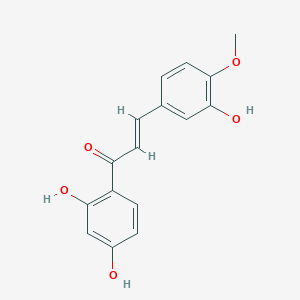
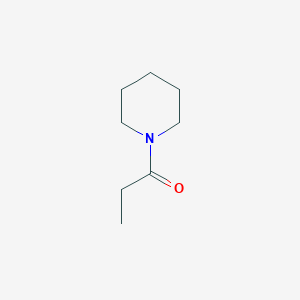
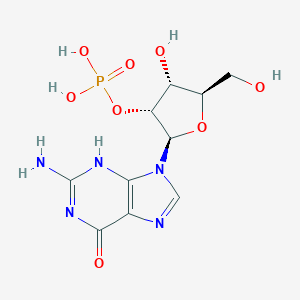
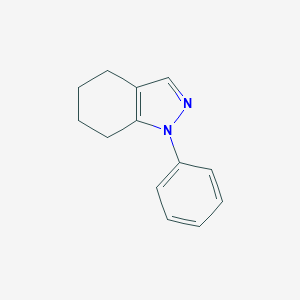
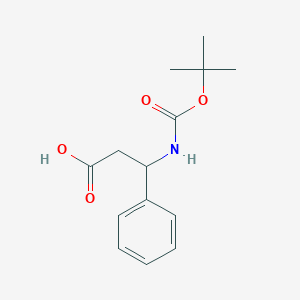
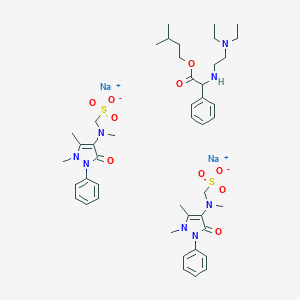
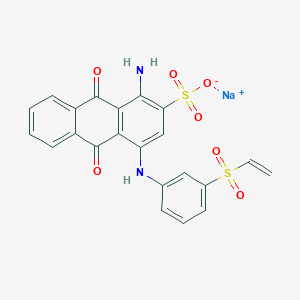
![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)